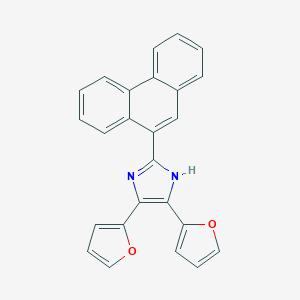
4,5-bis(furan-2-yl)-2-phenanthren-9-yl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-bis(furan-2-yl)-2-phenanthren-9-yl-1H-imidazole, also known as DPPI, is a synthetic compound that has been extensively studied for its various biological properties. This compound has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases.
Scientific Research Applications
4,5-bis(furan-2-yl)-2-phenanthren-9-yl-1H-imidazole has been extensively studied for its various biological properties. It has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inhibiting apoptosis.
Mechanism of Action
The mechanism of action of 4,5-bis(furan-2-yl)-2-phenanthren-9-yl-1H-imidazole is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of various enzymes, including protein kinases and phosphodiesterases. This compound has been shown to inhibit the activity of AKT, a protein kinase that plays a key role in cell survival and proliferation. Additionally, this compound has been found to inhibit the activity of PDE4, a phosphodiesterase that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inhibiting apoptosis.
Advantages and Limitations for Lab Experiments
4,5-bis(furan-2-yl)-2-phenanthren-9-yl-1H-imidazole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Additionally, this compound has been extensively studied for its various biological properties, making it a well-characterized compound. However, there are also limitations to using this compound in lab experiments. This compound has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 4,5-bis(furan-2-yl)-2-phenanthren-9-yl-1H-imidazole. One area of research is the development of more effective synthesis methods for this compound. Additionally, there is a need for further studies on the mechanism of action of this compound. This could lead to the development of more effective therapeutic applications for this compound. Another area of research is the development of more effective delivery methods for this compound, which could improve its bioavailability and effectiveness in vivo. Finally, there is a need for further studies on the toxicity of this compound, which could inform the development of safe and effective therapeutic applications.
Synthesis Methods
4,5-bis(furan-2-yl)-2-phenanthren-9-yl-1H-imidazole can be synthesized by the condensation of 4,5-dibromo-2-phenanthrenylamine and furan-2-carboxaldehyde in the presence of a base. This reaction results in the formation of a yellow solid, which can be purified by recrystallization. The yield of this synthesis method is around 30%.
properties
Molecular Formula |
C25H16N2O2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4,5-bis(furan-2-yl)-2-phenanthren-9-yl-1H-imidazole |
InChI |
InChI=1S/C25H16N2O2/c1-2-8-17-16(7-1)15-20(19-10-4-3-9-18(17)19)25-26-23(21-11-5-13-28-21)24(27-25)22-12-6-14-29-22/h1-15H,(H,26,27) |
InChI Key |
PZSXFRINRAQAGP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=NC(=C(N4)C5=CC=CO5)C6=CC=CO6 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=NC(=C(N4)C5=CC=CO5)C6=CC=CO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B288820.png)
![3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B288832.png)

![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B288837.png)

![1-[(4-Bromophenyl)sulfonyl]-2-methylindoline](/img/structure/B288844.png)
![1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline](/img/structure/B288845.png)
![1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288846.png)



![1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B288866.png)
![4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole](/img/structure/B288867.png)
